Phenylephrine

Beschreibung

This compound is an alpha-1 adrenergic receptor agonist used to treat hypotension, dilate the pupil, and induce local vasoconstriction. The action of this compound, or neo-synephrine, was first described in literature in the 1930s. this compound was granted FDA approval in 1939.

This compound is an alpha-1 Adrenergic Agonist. The mechanism of action of this compound is as an Adrenergic alpha1-Agonist.

This compound is a direct-acting sympathomimetic amine chemically related to adrenaline and ephedrine with potent vasoconstrictor property. This compound is a post-synaptic alpha-adrenergic receptor agonist that causes vasoconstriction, increases systolic/diastolic pressures, reflex bradycardia, and stroke output.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1952 and has 13 approved and 33 investigational indications.

An alpha-1 adrenergic agonist used as a mydriatic, nasal decongestant, and cardiotonic agent.

See also: Octopamine (related); this compound Hydrochloride (active moiety of); Midodrine (related) ... View More ...

Structure

3D Structure

Eigenschaften

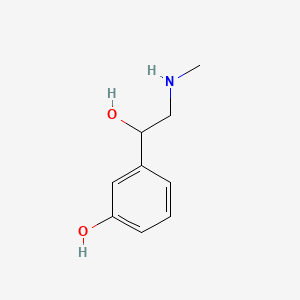

IUPAC Name |

3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-10-6-9(12)7-3-2-4-8(11)5-7/h2-5,9-12H,6H2,1H3/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SONNWYBIRXJNDC-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=CC=C1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H](C1=CC(=CC=C1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61-76-7 (hydrochloride) |

Source

|

| Record name | Phenylephrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9023465 |

Source

|

| Record name | Phenylephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Phenylephrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002182 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble in water, FREELY SOL IN GLYCERIN /PHENYLEPHRINE HYDROCHLORIDE/ |

Source

|

| Record name | Phenylephrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00388 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHENYLEPHRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3383 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

59-42-7 |

Source

|

| Record name | (-)-Phenylephrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylephrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylephrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00388 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenylephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylephrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLEPHRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WS297W6MV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENYLEPHRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3383 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenylephrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002182 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140-145 °C, 169-172 °C |

Source

|

| Record name | Phenylephrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00388 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHENYLEPHRINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3383 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Phenylephrine: A Technical Guide to a Selective Alpha-1 Adrenergic Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylephrine is a synthetic sympathomimetic amine that functions as a potent and selective agonist for alpha-1 (α1) adrenergic receptors.[1][2] Structurally similar to epinephrine, it is widely utilized in clinical practice as a vasopressor to treat hypotension, particularly in settings of anesthesia-induced vasodilation and septic shock.[3] Its pharmacological effects are primarily mediated through the activation of α1-adrenergic receptors, leading to vasoconstriction and an increase in mean arterial pressure.[3] This technical guide provides an in-depth overview of the pharmacology of this compound, its mechanism of action, downstream signaling pathways, and detailed experimental protocols for its characterization.

Core Pharmacology: Data Summary

The selectivity and activity of this compound at the three subtypes of the α1-adrenergic receptor (α1A, α1B, and α1D) have been characterized through various in vitro pharmacological assays. The following table summarizes key quantitative data on its binding affinity, potency, and efficacy.

| Parameter | α1A-Adrenergic Receptor | α1B-Adrenergic Receptor | α1D-Adrenergic Receptor | References |

| Binding Affinity (pKi) | 5.37 - 5.4 | 4.8 - 4.87 | 5.8 - 5.86 | [1] |

| Potency (pEC50) for Calcium Mobilization | 6.3 | 6.0 | 6.5 | |

| Potency (pEC50) for ERK1/2 Phosphorylation | 7.1 | 7.0 | 7.1 | |

| Intrinsic Efficacy (Emax) | High Efficacy Agonist | High Efficacy Agonist | High Efficacy Agonist |

Mechanism of Action and Signaling Pathways

This compound exerts its physiological effects by binding to and activating α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) primarily coupled to the Gq alpha subunit. This activation initiates a well-defined intracellular signaling cascade.

Gq Signaling Pathway

Upon agonist binding, the α1-adrenergic receptor undergoes a conformational change, leading to the activation of the Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevated intracellular calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.

Caption: this compound-activated α1-adrenergic receptor signaling via the Gq pathway.

Downstream ERK Activation

In addition to the canonical Gq pathway, α1-adrenergic receptor activation by this compound can also lead to the phosphorylation and activation of Extracellular Signal-Regulated Kinases (ERK1/2), which are members of the mitogen-activated protein kinase (MAPK) family. This can occur through PKC-dependent and independent mechanisms and plays a role in regulating gene expression and cellular growth.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of this compound at α1-adrenergic receptors.

Radioligand Binding Assay (Competition)

This protocol is designed to determine the binding affinity (Ki) of this compound for α1-adrenergic receptor subtypes using a competition binding assay with a radiolabeled antagonist, such as [3H]-prazosin.

Materials:

-

Cell membranes expressing the α1-adrenergic receptor subtype of interest

-

[3H]-prazosin (Radioligand)

-

This compound (unlabeled competitor)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Wash buffer (ice-cold)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

-

Filtration apparatus

Procedure:

-

Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the receptor subtype. Homogenize cells in lysis buffer and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

50 µL of binding buffer (for total binding) or a high concentration of a non-radiolabeled antagonist like phentolamine (for non-specific binding).

-

50 µL of various concentrations of this compound.

-

50 µL of a fixed concentration of [3H]-prazosin (typically at its Kd concentration).

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-prazosin) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Experimental workflow for a competition radioligand binding assay.

Calcium Mobilization Assay (FLIPR)

This protocol describes the measurement of intracellular calcium mobilization in response to this compound using a Fluorometric Imaging Plate Reader (FLIPR) and a calcium-sensitive fluorescent dye.

Materials:

-

Cells expressing the α1-adrenergic receptor subtype of interest

-

Cell culture medium

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Calcium 6)

-

Probenecid (anion transport inhibitor, optional)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

This compound

-

96- or 384-well black-walled, clear-bottom microplates

-

FLIPR instrument

Procedure:

-

Cell Plating: Seed cells into the microplates and culture overnight to allow for adherence.

-

Dye Loading: Remove the culture medium and add the fluorescent calcium dye loading solution (containing the dye and optionally probenecid in assay buffer). Incubate for 1 hour at 37°C.

-

Compound Plate Preparation: Prepare a separate plate containing various concentrations of this compound in assay buffer.

-

FLIPR Assay:

-

Place both the cell plate and the compound plate into the FLIPR instrument.

-

Establish a stable baseline fluorescence reading for a few seconds.

-

The instrument will then automatically add the this compound solutions from the compound plate to the cell plate.

-

Immediately begin recording the change in fluorescence intensity over time (typically for 1-3 minutes).

-

-

Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration. Plot the peak fluorescence response against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.

Caption: Workflow for a FLIPR-based calcium mobilization assay.

Inositol Monophosphate (IP1) Accumulation Assay

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as a functional readout of Gq-coupled receptor activation.

Materials:

-

Cells expressing the α1-adrenergic receptor subtype

-

Cell culture medium

-

Stimulation buffer containing lithium chloride (LiCl)

-

This compound

-

IP1-d2 (labeled IP1) and anti-IP1 cryptate (antibody) (from a commercial kit, e.g., HTRF)

-

Lysis buffer

-

384-well white microplates

-

HTRF-compatible plate reader

Procedure:

-

Cell Plating: Seed cells into the microplates.

-

Cell Stimulation: Remove the culture medium and add stimulation buffer containing LiCl. Then, add various concentrations of this compound and incubate for a specified time (e.g., 30-60 minutes) at 37°C. LiCl inhibits the degradation of IP1, allowing it to accumulate.

-

Cell Lysis and Detection: Add the lysis buffer containing the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) to each well.

-

Incubation: Incubate the plate at room temperature for 1 hour. During this time, the labeled IP1-d2 and the IP1 produced by the cells will compete for binding to the anti-IP1 cryptate antibody.

-

HTRF Reading: Read the plate on an HTRF-compatible plate reader. A higher concentration of cellular IP1 will result in a lower HTRF signal.

-

Data Analysis: Generate a standard curve using known concentrations of IP1. Use this curve to convert the HTRF signals from the experimental wells into IP1 concentrations. Plot the IP1 concentration against the log concentration of this compound to determine the EC50.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol details the detection of phosphorylated ERK1/2 in response to this compound stimulation by Western blotting.

Materials:

-

Cells expressing the α1-adrenergic receptor subtype

-

Serum-free cell culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Starvation: Culture cells to near confluency and then serum-starve them overnight to reduce basal ERK phosphorylation.

-

Stimulation: Treat the cells with various concentrations of this compound for a specific time (e.g., 5-10 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and then add the chemiluminescent substrate.

-

-

Imaging: Detect the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and then re-probed with an antibody against total ERK1/2.

-

Data Analysis: Quantify the band intensities for both phospho-ERK and total ERK. The ratio of phospho-ERK to total ERK is then plotted against the log concentration of this compound to determine the EC50.

Conclusion

This compound is a valuable pharmacological tool and clinical agent due to its selective agonist activity at α1-adrenergic receptors. This guide provides a comprehensive overview of its pharmacological properties, mechanism of action, and detailed protocols for its in vitro characterization. The provided data and methodologies serve as a valuable resource for researchers and scientists in the fields of pharmacology and drug development who are investigating the α1-adrenergic system.

References

- 1. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Pharmacological Effects of this compound are Indirect, Mediated by Noradrenaline Release from the Cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Phenylephrine's Selectivity for Alpha-1 Adrenergic Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylephrine is a synthetic sympathomimetic amine widely utilized in clinical practice, primarily as a vasopressor to manage hypotension and as a nasal decongestant.[1] Its pharmacological effects are predominantly mediated through the activation of alpha-1 (α1) adrenergic receptors, which are members of the G-protein coupled receptor (GPCR) superfamily.[1][2] The α1-adrenergic receptor family is comprised of three distinct subtypes: α1A, α1B, and α1D, all of which are coupled to the Gq/11 family of G-proteins.[3] Upon agonist binding, these receptors activate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] This signaling cascade results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), ultimately leading to various physiological responses, most notably smooth muscle contraction.

While this compound is generally classified as a selective α1-adrenergic receptor agonist, its precise affinity and functional potency at each of the three subtypes are critical considerations in drug development and for understanding its therapeutic and off-target effects. This technical guide provides an in-depth analysis of this compound's selectivity profile, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

Quantitative Analysis of this compound's Receptor Selectivity

The binding affinity and functional potency of this compound for the human α1A, α1B, and α1D adrenergic receptor subtypes have been characterized in various studies. The data presented below is derived from studies utilizing Chinese Hamster Ovary (CHO) cells stably expressing each of the human receptor subtypes, providing a standardized cellular background for direct comparison.

Binding affinity is expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity of the ligand for the receptor. Functional potency is represented by the pEC50 value, the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 value signifies greater potency of the agonist in eliciting a functional response, in this case, calcium mobilization.

| Receptor Subtype | Binding Affinity (pKi) | Functional Potency (pEC50) - Calcium Mobilization |

| α1A | 4.70 | 5.65 ± 0.04 |

| α1B | 4.87 | 5.89 ± 0.04 |

| α1D | 5.86 | 6.51 ± 0.05 |

| Data sourced from Proudman, et al. (2021). Values for pEC50 are presented as mean ± SEM. |

The data indicates that this compound exhibits the highest binding affinity for the α1D subtype, followed by the α1B and α1A subtypes. Similarly, its functional potency in initiating calcium mobilization is greatest at the α1D receptor, with progressively lower potency at the α1B and α1A subtypes.

Experimental Protocols

The determination of this compound's selectivity for α1-adrenergic receptor subtypes involves two primary types of assays: radioligand binding assays to measure affinity and functional assays to quantify potency.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the affinity of this compound for each α1-adrenergic receptor subtype by measuring its ability to compete with a radiolabeled antagonist for receptor binding.

a. Cell Culture and Membrane Preparation:

-

CHO cells stably transfected with the gene encoding one of the human α1-adrenergic receptor subtypes (α1A, α1B, or α1D) are cultured to confluence.

-

Cells are harvested and subjected to homogenization in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and large debris.

-

The resulting supernatant is then ultracentrifuged to pellet the cell membranes containing the receptors.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

b. Binding Reaction:

-

In a 96-well plate, a fixed concentration of a high-affinity α1-adrenergic receptor radioligand (e.g., [3H]-prazosin) is incubated with the cell membrane preparation.

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., phentolamine).

-

The reaction is incubated at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium.

c. Separation and Detection:

-

The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes while allowing the unbound radioligand to pass through.

-

The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is quantified using a scintillation counter.

d. Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value for this compound is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Mobilization

This assay measures the potency of this compound in stimulating a downstream signaling event, specifically the release of intracellular calcium, upon binding to each α1-adrenergic receptor subtype.

a. Cell Culture and Dye Loading:

-

CHO cells stably expressing one of the human α1-adrenergic receptor subtypes are seeded in a 96-well, black-walled, clear-bottom plate and grown to confluence.

-

The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

The cells are incubated in the dark at 37°C to allow for de-esterification of the dye within the cells.

b. Agonist Stimulation and Signal Detection:

-

The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Baseline fluorescence is measured before the addition of the agonist.

-

Increasing concentrations of this compound are automatically added to the wells.

-

The fluorescence intensity is monitored in real-time. An increase in fluorescence corresponds to a rise in intracellular calcium concentration.

c. Data Analysis:

-

The peak fluorescence response for each concentration of this compound is determined.

-

The data is normalized to the maximum response.

-

A concentration-response curve is generated, and the EC50 value is determined using non-linear regression.

Visualizing the Molecular Landscape

Signaling Pathway of α1-Adrenergic Receptors

The activation of α1-adrenergic receptors by this compound initiates a well-defined signaling cascade within the cell.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Functional characterization of alpha1-adrenoceptor subtypes in human subcutaneous resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the In Vivo Hemodynamic Effects of Phenylephrine in Mice

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the cardiovascular effects of phenylephrine, a selective α1-adrenergic receptor agonist, in murine models. It covers the underlying signaling pathways, quantitative hemodynamic outcomes, and detailed experimental protocols for accurate in vivo assessment.

Core Mechanism: The α1-Adrenergic Signaling Pathway

This compound exerts its physiological effects by selectively binding to and activating α1-adrenergic receptors, which are G-protein-coupled receptors (GPCRs).[1] The primary signaling cascade initiated by this compound involves coupling to the Gq/11 family of G-proteins.[1][2] Activation of Gq leads to the stimulation of phospholipase Cβ (PLCβ).[1][3]

PLCβ then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular Ca2+, along with DAG, activates protein kinase C (PKC). In vascular smooth muscle cells, this cascade ultimately leads to vasoconstriction, the primary mechanism behind this compound's hemodynamic effects.

Quantitative Hemodynamic Effects in Mice

Administration of this compound in mice characteristically induces a potent, dose-dependent increase in blood pressure due to systemic vasoconstriction. This hypertensive effect is often accompanied by a compensatory reflex bradycardia (a decrease in heart rate). The primary vascular effects of this compound lead to a significant increase in total peripheral resistance. While stroke volume may increase, this is often offset by the reduced heart rate, resulting in a negligible change in overall cardiac output.

Data Presentation

The following tables summarize quantitative data from published studies on the hemodynamic effects of this compound in mice.

Table 1: Hemodynamic Effects of a Single Intraperitoneal this compound Dose Data extracted from a study using anesthetized, mechanically ventilated mice.

| Parameter | Vehicle Control (Mean ± SEM) | This compound (Mean ± SEM) | % Change vs. Control |

| Systolic Blood Pressure (mmHg) | 85 ± 3 | 125 ± 5 | ~ +47% |

| Diastolic Blood Pressure (mmHg) | 60 ± 2 | 95 ± 4 | ~ +58% |

| Heart Rate (bpm) | 450 ± 15 | 350 ± 10 | ~ -22% |

| Stroke Volume (µL) | 30 ± 2 | 40 ± 3 | ~ +33% |

| Cardiac Output (mL/min) | 13.5 ± 1.0 | 14.0 ± 1.2 | No Significant Change |

| Total Peripheral Resistance (mmHg·min/mL) | 6.3 ± 0.5 | 8.9 ± 0.7 | ~ +41% |

Table 2: Dose-Dependent Effect of this compound on Mean Arterial Pressure (MAP) Data adapted from a study in conscious mice with arterial lines.

| This compound Dose (µg/kg, IV) | Increase in MAP (mmHg above baseline) |

| 0.5 | ~ +8 mmHg |

| 1.0 | ~ +15 mmHg |

| 2.0 | ~ +22 mmHg |

| 5.0 | ~ +30 mmHg |

| 10.0 | ~ +40 mmHg |

Experimental Protocols for Hemodynamic Assessment

Accurate measurement of hemodynamic parameters in mice requires meticulous experimental technique. The "gold standard" is the use of implantable telemetry devices for continuous monitoring in conscious, freely moving animals, which minimizes stress-induced artifacts. However, invasive catheterization in anesthetized animals and non-invasive tail-cuff methods are also widely used.

Method 1: Invasive Hemodynamic Monitoring via Arterial Catheterization/Telemetry

This protocol describes the surgical implantation of a pressure-sensing catheter into the carotid artery for direct and continuous measurement of blood pressure and heart rate.

I. Animal Preparation & Anesthesia

-

Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane, pentobarbital). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

-

Maintain the mouse's core body temperature at 37°C using a homeothermic blanket system.

-

Shave and disinfect the ventral neck area with betadine and 70% alcohol.

-

Position the mouse in a supine position under a dissecting microscope.

II. Surgical Procedure (Carotid Artery Cannulation)

-

Make a 1.5 cm midline incision in the neck to expose the trachea and underlying muscles.

-

Carefully separate the salivary glands and retract surrounding tissue to isolate the left common carotid artery.

-

Pass three pieces of 6-0 or 7-0 non-absorbable suture under the isolated artery.

-

Use the most cranial suture to permanently ligate the artery. Use the most caudal suture to create a temporary occlusion by applying gentle tension.

-

Make a small incision in the arterial wall between the two sutures using micro-scissors.

-

Introduce the pressure-sensing catheter (e.g., from a PA-C10 transmitter) into the artery through the incision.

-

Advance the catheter tip towards the aortic arch.

-

Secure the catheter in place by tying the middle and caudal sutures around the vessel.

-

For telemetry, create a subcutaneous pocket along the flank or on the dorsum and place the transmitter body inside.

-

Close the skin incision with sutures or surgical clips.

III. Drug Administration & Data Acquisition

-

Allow the animal to recover from surgery. For telemetry studies, a recovery period of 10 days is recommended before data collection.

-

Establish a stable baseline recording of blood pressure and heart rate.

-

Administer this compound via the desired route (e.g., intraperitoneal, intravenous).

-

Record hemodynamic data continuously. For telemetry, data is captured remotely by a receiver platform as the animal moves freely in its home cage.

Method 2: Non-Invasive Blood Pressure Monitoring via Tail-Cuff Plethysmography

This method is widely used due to its non-invasive nature but requires careful acclimatization to minimize restraint-induced stress, which can significantly alter blood pressure.

I. Animal Acclimatization and Preparation

-

"Train" the mice to the procedure for several days prior to data collection to minimize stress.

-

Place the mouse in a restraining device.

-

Place the restrained mouse on a warming platform pre-heated to 32-35°C for 5-10 minutes to induce vasodilation of the tail artery, which is essential for signal detection.

II. Measurement Procedure

-

Place an occlusion cuff near the base of the tail and a volume-pressure recording (VPR) sensor cuff just distal to it.

-

Initiate the measurement cycle. The system automatically inflates the occlusion cuff to a suprasystolic pressure (e.g., 250 mmHg) and then slowly deflates it.

-

The VPR sensor detects the return of blood flow into the tail.

-

Systolic blood pressure is recorded at the first detection of arterial pulsations. Diastolic pressure is calculated based on changes in the pulsation waveform.

-

Perform multiple measurement cycles (e.g., 15-25 cycles), discarding the initial "acclimation" cycles (e.g., the first 5) from the final analysis.

III. Data Analysis

-

Average the readings from the accepted cycles to obtain the final blood pressure and heart rate values for that session.

-

Administer this compound and repeat the measurement procedure at desired time points.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study assessing the hemodynamic effects of this compound in mice using an invasive monitoring technique.

References

- 1. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coupling to Gq Signaling Is Required for Cardioprotection by an Alpha-1A-Adrenergic Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanisms of Phenylephrine-Induced Cardiac Hypertrophy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac hypertrophy, an increase in cardiomyocyte size, is an adaptive response to a variety of physiological and pathological stimuli. While initially compensatory, sustained hypertrophy can transition to heart failure. Phenylephrine (PE), a selective α1-adrenergic receptor agonist, is widely used in experimental models to induce cardiac hypertrophy and study its underlying molecular mechanisms.[1][2] This technical guide provides a comprehensive overview of the core signaling pathways and molecular events initiated by this compound that lead to the hypertrophic phenotype. It includes quantitative data on key hypertrophic markers, detailed experimental protocols for essential assays, and visual representations of the intricate signaling networks.

Core Signaling Pathways in this compound-Induced Cardiac Hypertrophy

This compound primarily signals through the Gαq-coupled α1-adrenergic receptor, initiating a cascade of intracellular events that converge on pro-hypertrophic gene expression and protein synthesis. The major signaling axes are detailed below.

Gαq-PLC-PKC Signaling Axis

Upon binding to the α1-adrenergic receptor, this compound activates the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). DAG directly activates protein kinase C (PKC), a key mediator of cardiac hypertrophy.[3] IP3 binds to its receptor on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.

References

- 1. Early NADPH oxidase-2 activation is crucial in this compound-induced hypertrophy of H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of protein synthesis in cardiomyocytes by the hypertrophic agent this compound requires the activation of ERK and involves phosphorylation of tuberous sclerosis complex 2 (TSC2) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Calcineurin-Dependent Transcriptional Pathway for Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Phenylephrine in Modulating Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanisms by which phenylephrine, a selective α1-adrenergic receptor agonist, modulates synaptic plasticity. By synthesizing findings from cellular and molecular neuroscience, this document details the signaling pathways, experimental evidence, and quantitative effects of this compound on synaptic transmission, long-term potentiation (LTP), and long-term depression (LTD).

Executive Summary

This compound is a potent modulator of neuronal function, primarily through its activation of α1-adrenergic receptors (α1-ARs). This interaction initiates a cascade of intracellular events, fundamentally altering synaptic strength and efficacy. The activation of Gq-coupled α1-ARs leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), generating inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2] These second messengers trigger the release of calcium (Ca2+) from intracellular stores and activate protein kinase C (PKC), respectively, two critical events in the regulation of synaptic plasticity.[1][2][3]

Evidence demonstrates that this compound exerts both presynaptic and postsynaptic effects. Presynaptically, it has been shown to enhance the probability of glutamate release in brain regions like the medial prefrontal cortex, a process dependent on PKC. Postsynaptically, this compound is a key player in inducing a novel, Hebbian form of long-term depression (LTD) in the hippocampus, which requires the co-activation of NMDA receptors. This guide will dissect these mechanisms, present quantitative data from key studies, detail relevant experimental protocols, and provide visual representations of the underlying signaling pathways.

Core Mechanism of Action: The α1-Adrenergic Receptor Signaling Cascade

The neuronal response to this compound is initiated by its binding to α1-adrenergic receptors, which are Gq-protein coupled receptors. This binding event triggers a well-defined signaling pathway that serves as the foundation for its effects on synaptic plasticity.

-

Gq Protein Activation: this compound binding induces a conformational change in the α1-AR, activating the associated Gq protein.

-

Phospholipase C (PLC) Stimulation: The activated Gq protein stimulates PLC.

-

Second Messenger Production: PLC catalyzes the cleavage of PIP2 into two second messengers: IP3 and DAG.

-

Downstream Effects:

-

IP3 and Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3Rs) on the membrane of the endoplasmic reticulum (ER), which are ligand-gated Ca2+ channels. This binding opens the channels, causing a rapid release of Ca2+ from the ER into the cytoplasm, transiently increasing the intracellular calcium concentration ([Ca2+]i).

-

DAG and Protein Kinase C (PKC) Activation: DAG remains in the cell membrane and, in conjunction with the increased [Ca2+]i, activates Protein Kinase C (PKC). PKC is a family of serine/threonine kinases that phosphorylate a wide array of substrate proteins, thereby modulating their activity and influencing synaptic function.

-

This compound's Influence on Synaptic Transmission and Plasticity

This compound modulates synaptic plasticity through distinct actions at both presynaptic and postsynaptic sites.

Presynaptic Modulation

Studies in the rat medial prefrontal cortex (mPFC) have shown that this compound significantly enhances glutamatergic transmission by increasing presynaptic glutamate release. This effect is attributed to an increase in both the probability of vesicle release and the number of vesicles released. This presynaptic potentiation is dependent on the activation of PKC.

In some systems, this compound has also been shown to have an indirect effect. It can be taken up by the norepinephrine transporter (NAT) into the presynaptic terminal, where it displaces norepinephrine (NA) from vesicular stores, leading to a [Ca2+]o-independent release of NA. This released NA can then act on surrounding adrenergic receptors.

Postsynaptic Modulation and Long-Term Depression (LTD)

Postsynaptically, this compound is a potent inducer of a specific form of long-term depression. In the CA1 region of the hippocampus, α1-AR activation induces an LTD that is Hebbian in nature, requiring coincident presynaptic activity and postsynaptic NMDA receptor activation. This α1-AR-mediated LTD is independent of classical LTD induced by low-frequency stimulation and proceeds through the ERK signaling pathway. The lack of change in the paired-pulse facilitation (PPF) ratio during this process suggests a postsynaptic mechanism of action.

In the ventral tegmental area (VTA), this compound has been shown to decrease the amplitude of GABAA receptor-mediated inhibitory postsynaptic currents (IPSCs), indicating a modulation of inhibitory transmission as well.

Quantitative Data on this compound's Effects

The following tables summarize quantitative findings from key studies investigating the effects of this compound on synaptic transmission.

Table 1: Effects of this compound on Synaptic Parameters

| Parameter | Brain Region/Preparation | This compound Concentration | Observed Effect | Reference |

| Glutamate Release | Medial Prefrontal Cortex (Layer V/VI) | 10 µM | Significant enhancement of glutamatergic transmission | |

| IPSC Amplitude (evoked) | Ventral Tegmental Area (VTA) | 10 µM | Decrease in amplitude | |

| Spontaneous IPSC Frequency | Ventral Tegmental Area (VTA) | 10 µM | Decrease in frequency | |

| Paired-Pulse Ratio (GABAergic) | Ventral Tegmental Area (VTA) | 10 µM | Increase in ratio | |

| [3H]Norepinephrine Release | Mouse Vas Deferens | 0.3 - 30 µM | Significant, concentration-dependent enhancement | |

| L-type Ca2+ Current (ICa,L) | Cat Atrial Myocytes | 10 µM | 51.3% reversible increase | |

| Intracellular Ca2+ ([Ca2+]i) | Supraoptic Neurons | Not specified | Rapid, transient elevation | |

| Excitatory Field Potentials (EFPs) | Mouse Spinal Cord | 10 µM | Depression of EFPs |

Table 2: Pharmacological Antagonism of this compound's Effects

| Antagonist/Inhibitor | Target | This compound-Induced Effect | Result of Antagonism | Reference |

| Prazosin (1 µM) | α1-AR | Decreased GABAergic IPSC amplitude in VTA | Blocked the inhibitory effect | |

| Prazosin (20 µM) | α1-AR | Depression of EFPs in spinal cord | Prevented the depressant action | |

| Chelerythrine | Protein Kinase C (PKC) | Decreased GABAergic IPSC amplitude in VTA | Blocked the inhibitory effect | |

| Nisoxetine (10 µM) | Norepinephrine Transporter (NAT) | [3H]NA release from vas deferens | Completely prevented release | |

| Thapsigargin | SERCA pump (depletes ER Ca2+ stores) | Increased [Ca2+]i in supraoptic neurons | Essentially eliminated the Ca2+ rise |

Key Experimental Protocols

The following methodologies are central to investigating the effects of this compound on synaptic plasticity.

Brain Slice Electrophysiology

This technique is used to measure synaptic currents and potentials in a near-intact circuit.

-

Slice Preparation:

-

Anesthetize and decapitate a rodent (e.g., Sprague-Dawley rat).

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.

-

Cut coronal or sagittal slices (e.g., 300-400 µm thick) of the desired brain region (e.g., hippocampus, mPFC) using a vibratome.

-

Allow slices to recover in oxygenated ACSF at room temperature for at least 1 hour before recording.

-

-

Recording:

-

Transfer a slice to a recording chamber continuously perfused with oxygenated ACSF.

-

Visualize neurons using an upright microscope with DIC optics.

-

Perform whole-cell patch-clamp recordings using borosilicate glass pipettes (3-5 MΩ) filled with an internal solution containing (in mM): 130 K-gluconate, 10 KCl, 2 MgCl2, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, and 0.3 Na-GTP (pH adjusted to 7.3).

-

Record excitatory postsynaptic currents (EPSCs) or inhibitory postsynaptic currents (IPSCs) by voltage-clamping the neuron (e.g., at -70 mV for EPSCs, 0 mV for IPSCs).

-

-

Stimulation and Drug Application:

-

Place a stimulating electrode near the recorded neuron to evoke synaptic responses.

-

To induce LTD or LTP, deliver a high-frequency stimulation (HFS) protocol (e.g., 100 Hz for 1 second).

-

Apply this compound and other pharmacological agents (e.g., prazosin) to the bath via the perfusion system at known concentrations.

-

Intracellular Calcium Imaging

This method visualizes changes in neuronal calcium concentration in response to stimuli.

-

Cell Loading:

-

Incubate brain slices or cultured neurons with a membrane-permeant calcium indicator dye, such as Fura-2 AM (e.g., 5 µM) for 30-60 minutes at 37°C. A non-ionic surfactant like Pluronic F-127 is often included to aid dye loading.

-

Wash the cells with fresh buffer to remove excess dye and allow for de-esterification.

-

-

Imaging:

-

Mount the preparation on a confocal or epifluorescence microscope equipped with a light source capable of alternating excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).

-

Acquire images using a sensitive camera (e.g., sCMOS or EMCCD).

-

Perfuse this compound over the cells and record the time-lapse sequence of fluorescence changes.

-

-

Analysis:

-

Calculate the ratio of fluorescence intensities at the two excitation wavelengths (e.g., F340/F380). This ratio is proportional to the intracellular calcium concentration.

-

Plot the ratio over time to visualize the calcium transient induced by this compound.

-

Neurotransmitter Release Assay

This biochemical assay quantifies the release of neurotransmitters from tissue preparations.

-

Preparation and Loading:

-

Isolate tissue rich in noradrenergic terminals, such as the mouse vas deferens or brain synaptosomes.

-

Incubate the tissue with a radiolabeled neurotransmitter, such as [3H]norepinephrine ([3H]NA), to allow for its uptake into presynaptic terminals.

-

-

Superfusion and Sample Collection:

-

Place the loaded tissue in a superfusion chamber and perfuse with a physiological buffer (e.g., Tyrode's solution).

-

Collect the perfusate in fractions at regular intervals (e.g., every 2-5 minutes).

-

After establishing a stable baseline of [3H]NA release, introduce this compound into the superfusion buffer.

-

-

Quantification:

-

Add a scintillation cocktail to each collected fraction.

-

Measure the radioactivity in each sample using a liquid scintillation counter.

-

Calculate the fractional rate of release for each period to determine the effect of this compound on neurotransmitter efflux.

-

Conclusion and Future Directions

This compound is a multifaceted modulator of synaptic plasticity, acting primarily through the α1-AR/Gq/PLC signaling pathway. Its ability to enhance presynaptic glutamate release and induce a postsynaptic, NMDA receptor-dependent form of LTD highlights its significant role in shaping synaptic circuits. The downstream activation of PKC and mobilization of intracellular calcium are central to these effects.

For drug development professionals, understanding these mechanisms is crucial. Targeting the α1-AR pathway could offer novel therapeutic strategies for conditions associated with aberrant synaptic plasticity. However, the complexity of its actions—including indirect effects via norepinephrine release and modulation of both excitatory and inhibitory systems—necessitates careful consideration.

Future research should aim to:

-

Elucidate the specific α1-AR subtypes (α1A, α1B, α1D) involved in different forms of synaptic plasticity.

-

Identify the full range of downstream PKC substrates that mediate this compound's effects on synaptic function.

-

Investigate how this compound interacts with other neuromodulatory systems (e.g., dopaminergic, serotonergic) to regulate plasticity in vivo.

A deeper understanding of these areas will further clarify the intricate role of this compound in the central nervous system and its potential as a pharmacological target.

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. This compound acts via IP3-dependent intracellular NO release to stimulate L-type Ca2+ current in cat atrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound enhances glutamate release in the medial prefrontal cortex through interaction with N-type Ca2+ channels and release machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of Phenylephrine with G-Protein Coupled Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between phenylephrine and its primary targets, the α1-adrenergic G-protein coupled receptors (GPCRs). It delves into the downstream signaling cascades, quantitative pharmacological data, and detailed experimental protocols relevant to studying these interactions.

Introduction to this compound and its Primary GPCR Target

This compound is a synthetic sympathomimetic amine that functions as a selective agonist for α1-adrenergic receptors, which are members of the GPCR superfamily.[1][2] Its clinical utility as a vasopressor and nasal decongestant stems from its ability to induce vasoconstriction in peripheral blood vessels.[2] Unlike endogenous catecholamines such as norepinephrine and epinephrine, this compound exhibits high selectivity for α1-adrenoceptors with minimal activity at α2- or β-adrenergic receptors.[3] This selectivity makes it a valuable tool for dissecting α1-adrenergic signaling pathways in research settings.

The α1-adrenergic receptors are subdivided into three subtypes: α1A, α1B, and α1D, all of which couple to the Gq/11 family of G-proteins.[4] Upon agonist binding, these receptors undergo a conformational change that facilitates the exchange of GDP for GTP on the Gαq subunit, leading to its activation and the initiation of downstream signaling cascades.

Signaling Pathways Activated by this compound

The canonical signaling pathway initiated by this compound binding to α1-adrenergic receptors is the Gq/11 pathway, which leads to the activation of Phospholipase C (PLC). Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This rapid increase in intracellular calcium is a key event in many of the physiological responses to this compound, including smooth muscle contraction.

DAG, in concert with the elevated intracellular calcium, activates Protein Kinase C (PKC). PKC, in turn, phosphorylates a variety of cellular proteins, leading to a diverse range of cellular responses.

Furthermore, this compound-induced GPCR activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, specifically the Extracellular signal-regulated kinase (ERK) pathway. This pathway is implicated in the regulation of cell proliferation, differentiation, and survival.

Below are diagrams illustrating these key signaling pathways.

Caption: this compound-induced Gq signaling pathway.

Caption: this compound-induced ERK signaling pathway.

Quantitative Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound for the α1-adrenergic receptor subtypes.

Table 1: this compound Binding Affinities (Ki) for α1-Adrenergic Receptor Subtypes

| Receptor Subtype | Species | pKi | Ki (nM) | Reference |

| α1A | Rat | 6.01 | 977.24 | |

| α1A | Human | 4.70 | 20000 | |

| α1B | Hamster | 5.9 | 1258.93 | |

| α1B | Human | 4.87 | 13500 | |

| α1D | Human | 5.86 | 1380 |

Table 2: this compound Functional Potency (EC50) for α1-Adrenergic Receptor-Mediated Responses

| Response | System | pEC50 | EC50 (nM) | Reference |

| Agonist Potency (α1A) | Rat Vas Deferens | 5.78 | 1659.59 | |

| Calcium Mobilization (α1B) | Human, CHOK1 cells | 9.07 | 0.86 | |

| Calcium Mobilization (α1B) | Hamster, HEK293 cells | 8 | 10 | |

| L-type Ca2+ current | Cat Atrial Myocytes | - | 13600 |

Table 3: Antagonist Affinities (pA2) against this compound-Induced Responses

| Antagonist | Tissue | Response | pA2 | Reference |

| Prazosin | Rat Tail Arteries | Contraction | 8.5 | |

| 5-Methylurapidil | Rat Thoracic Aorta | Contraction | 7.8 | |

| Rec 15/2739 | Anesthetized Dog | Prostatic Pressure Increase | 8.74 |

Experimental Protocols

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for α1-adrenergic receptors.

Workflow Diagram:

Caption: Radioligand binding assay workflow.

Detailed Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the α1-adrenergic receptor subtype of interest in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Binding Reaction: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled antagonist (e.g., [3H]prazosin) and a range of concentrations of unlabeled this compound.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

Separation: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration in response to this compound, providing a functional measure of Gq-coupled receptor activation.

Workflow Diagram:

Caption: Calcium mobilization assay workflow.

Detailed Methodology:

-

Cell Culture: Plate cells endogenously or recombinantly expressing the α1-adrenergic receptor subtype of interest in a clear-bottom, black-walled multi-well plate.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at 37°C in the dark.

-

Washing: Gently wash the cells with buffer to remove extracellular dye.

-

Baseline Measurement: Measure the baseline fluorescence of the cells before adding the agonist.

-

Agonist Addition: Add varying concentrations of this compound to the wells.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time using a fluorescence plate reader or a fluorescence microscope equipped with a camera.

-

Data Analysis: For each concentration of this compound, determine the peak fluorescence response. Plot the peak response against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 value.

Western Blot for ERK Phosphorylation

This protocol is used to detect the activation of the ERK/MAPK signaling pathway by measuring the phosphorylation of ERK1/2 in response to this compound.

Workflow Diagram:

Caption: Western blot workflow for ERK phosphorylation.

Detailed Methodology:

-

Cell Culture and Serum Starvation: Culture cells to the desired confluency and then serum-starve them for several hours to reduce basal ERK phosphorylation.

-

Cell Stimulation: Treat the cells with this compound at various concentrations or for different time points.

-

Cell Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Signal Detection: Detect the HRP signal using an enhanced chemiluminescence (ECL) substrate and image the resulting bands.

-

Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody that recognizes total ERK1/2.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample to determine the relative level of ERK phosphorylation.

Conclusion

This guide has provided a detailed examination of the interaction between this compound and its target G-protein coupled receptors, the α1-adrenergic receptors. The information presented, from the molecular signaling pathways and quantitative pharmacological data to the detailed experimental protocols, offers a robust resource for researchers and professionals in the field of drug discovery and development. A thorough understanding of these fundamental interactions is crucial for the rational design of novel therapeutics targeting the adrenergic system.

References

- 1. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. The Pharmacological Effects of this compound are Indirect, Mediated by Noradrenaline Release from the Cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]

Phenylephrine's Off-Target Effects in Cardiovascular Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Phenylephrine, a synthetic sympathomimetic amine, is widely recognized in cardiovascular research and clinical practice as a selective α1-adrenergic receptor agonist.[1] Its primary, or "on-target," effects involve vasoconstriction and a corresponding increase in mean arterial pressure, making it a common agent for treating hypotension.[1][2] However, a growing body of evidence reveals that this compound's pharmacological profile is more complex, with several "off-target" effects that can significantly influence cardiovascular research outcomes. This technical guide provides an in-depth exploration of these off-target actions, presenting quantitative data, detailed experimental protocols, and visualizations of the involved signaling pathways to aid researchers in interpreting their findings and designing future studies.

On-Target Action: The α1-Adrenergic Pathway

This compound's principal mechanism of action is the selective activation of α1-adrenergic receptors on vascular smooth muscle. This interaction initiates a well-characterized signaling cascade, leading to vasoconstriction.[3]

Signaling Pathway for On-Target α1-Adrenergic Action

The binding of this compound to α1-adrenergic receptors triggers the activation of a Gq protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, inducing the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction and vasoconstriction.[[“]]

References

Phenylephrine's Impact on Renal Blood Flow Dynamics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenylephrine, a selective α1-adrenergic receptor agonist, is a potent vasopressor widely utilized in clinical practice to manage hypotension. Its mechanism of action involves the constriction of vascular smooth muscle, leading to an increase in systemic vascular resistance and blood pressure. However, its specific effects on the renal vasculature and the subsequent impact on renal blood flow dynamics are complex and context-dependent. This technical guide provides a comprehensive overview of the core mechanisms underlying this compound's influence on renal perfusion, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key signaling pathways. The information presented herein is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in cardiovascular and renal pharmacology.

Mechanism of Action: Alpha-1 Adrenergic Receptor Signaling in Renal Vasculature

This compound exerts its primary effect on renal blood flow by activating α1-adrenergic receptors located on the vascular smooth muscle cells of renal arteries and arterioles.[1][2] This activation initiates a well-defined signaling cascade, leading to vasoconstriction and a subsequent reduction in renal blood flow under normotensive conditions.

The binding of this compound to the α1-adrenergic receptor, a Gq protein-coupled receptor, triggers the dissociation of the Gαq subunit. This subunit then activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]

IP3 diffuses through the cytoplasm and binds to its receptor on the sarcoplasmic reticulum, inducing the release of stored calcium (Ca2+) into the cytosol.[4] The elevated intracellular Ca2+ concentration is a primary driver of smooth muscle contraction.

Simultaneously, DAG, along with the influx of extracellular Ca2+, activates protein kinase C (PKC).[4] Activated PKC can contribute to vasoconstriction through multiple downstream pathways, including the phosphorylation of various proteins involved in the contractile apparatus and the regulation of ion channels.

Furthermore, recent evidence highlights the involvement of the RhoA/Rho-kinase (ROCK) pathway in this compound-induced vasoconstriction. Activation of the α1-adrenergic receptor can lead to the activation of RhoA, which in turn activates ROCK. ROCK phosphorylates and inhibits myosin light chain phosphatase, leading to an increase in myosin light chain phosphorylation and enhanced smooth muscle contraction.

The following diagram illustrates the signaling pathway of this compound in renal vascular smooth muscle cells.

Quantitative Data on Renal Hemodynamic Effects

The impact of this compound on renal blood flow (RBF), glomerular filtration rate (GFR), and renal vascular resistance (RVR) has been investigated in various preclinical and clinical settings. The following tables summarize the quantitative findings from key studies.

Table 1: Effects of this compound on Renal Blood Flow in Animal Models

| Species | Condition | This compound Dose | Change in Renal Blood Flow (RBF) | Reference |

| Dog | Sepsis | 5 µg/kg/min | -6% (decrease) | |

| Sheep | Normal | Infusion to increase MAP by ~25% | +13.9% (increase from 222 ± 53 to 271 ± 55 mL/min) | |

| Sheep | Sepsis | Infusion to restore MAP | +18.8% (increase from 293 ± 22 to 347 ± 100 mL/min) | |

| Rat | Conscious | 50 mg/kg/day (chronic infusion) | No significant change | |

| Rat | Sepsis (CLP model) | Bolus injection | Exacerbated reduction when pre-treated with K+ channel blockers |

Table 2: Effects of this compound on Renal Function Parameters in Humans

| Population | Condition | This compound Dose | Effect on Renal Parameters | Reference |

| Healthy Volunteers | Normotensive | High pressor dose (increase DBP by 25 mmHg) | Increased urinary volume and sodium excretion | |

| Hypertensive Patients | Mild Essential Hypertension | Low pressor dose (increase DBP by 12-15 mmHg) | Increased urinary volume and sodium excretion | |

| Renal Transplant Recipients | Postoperative Hypotension | As needed to maintain systolic blood pressure | Slower immediate normalization of creatinine, but no difference at discharge |

Detailed Experimental Protocols

Accurate assessment of this compound's impact on renal hemodynamics relies on robust and well-defined experimental methodologies. This section provides detailed protocols for key experimental techniques cited in the literature.

Measurement of Renal Blood Flow using an Electromagnetic Flow Probe in Rats

This protocol describes the surgical implantation of an electromagnetic flow probe for the chronic measurement of renal blood flow in conscious rats.

Materials:

-

Anesthesia (e.g., ketamine/xylazine mixture)

-

Surgical instruments

-

Electromagnetic flow probe (sized for rat renal artery)

-

Flowmeter

-

Surgical mesh

-

Suture material

-

Medical grade methacrylate

Procedure:

-

Anesthesia and Surgical Preparation: Anesthetize the rat and surgically prep the ventral midline, retroperitoneal, and midscapular areas.

-

Ventral Midline Incision: Make a ventral midline abdominal incision and extend it through the linea alba into the abdominal cavity.

-

Exposure of Renal Artery: Gently deflect the intestines to expose the left kidney and renal artery. Carefully dissect the renal artery free from surrounding adipose and connective tissue.

-

Flow Probe Placement:

-

Attach a small piece of surgical mesh to the back of the flow probe.

-

Slide the probe under the isolated renal artery.

-

Position the probe so the vessel is correctly aligned within the probe's lumen.

-

Secure the probe in place with a single suture around the cable.

-

-

Exteriorization of the Cable: Make a small incision in the body wall and pass the flow probe connector and cable through it.

-

Securing and Closing:

-

If necessary, suture the surgical mesh to the body wall to ensure proper probe alignment.

-

Apply a small amount of medical grade methacrylate to the probe and close the opening in the reflector.

-

Return the abdominal contents to their normal position and close the ventral midline incision in layers.

-

-

Subcutaneous Tunneling: Place the animal in a prone position and make a midscapular incision. Create a subcutaneous tunnel from the abdominal exit site to the midscapular incision and pull the connector through.

-

Finalization: Suture the connector to the skin at the midscapular exit site.

Measurement of Regional Renal Blood Flow using Microspheres in Dogs

The microsphere technique allows for the quantification of blood flow to different regions of the kidney.

Materials:

-

Radioactive or fluorescently labeled microspheres (e.g., 15 µm diameter)

-

Catheters for injection and reference blood sampling

-

Gamma counter or fluorescence detector

-

Tissue processing equipment

Procedure:

-

Catheterization: Under anesthesia, place a catheter into the left ventricle or ascending aorta for microsphere injection. Place another catheter in a peripheral artery (e.g., femoral artery) for reference blood sampling.

-

Microsphere Injection:

-

Thoroughly vortex the microsphere solution to ensure a uniform suspension.

-

Inject a known quantity of microspheres as a bolus into the left ventricle/aorta.

-

Simultaneously, begin withdrawing a reference blood sample from the arterial catheter at a constant, known rate.

-

-

Tissue and Blood Sample Collection:

-

After a sufficient time for microsphere distribution and lodging in the microvasculature, euthanize the animal.

-

Excise the kidneys and dissect them into specific regions of interest (e.g., cortex, medulla).

-

Collect the reference blood sample.

-

-

Quantification:

-

Measure the radioactivity or fluorescence of the tissue samples and the reference blood sample.

-

Calculate regional blood flow using the following formula:

-

Flow (mL/min/g) = (Counts per gram of tissue / Counts in reference blood sample) x Reference sample withdrawal rate (mL/min)

-

-

References